

Technical Support Center: Optimizing Nitric Acid Synthesis on Platinum

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Compound of Interest

Compound Name: Nitric acid;platinum

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitric acid using a platinum catalyst, commonly known as the Ostwald process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of nitric acid synthesis on a platinum catalyst?

The synthesis of nitric acid via the Ostwald process involves three primary exothermic steps.^[1]^[2]^[3] Initially, ammonia is oxidized with oxygen in the presence of a platinum-rhodium catalyst to form nitric oxide (NO) and water.^[4]^[5] Subsequently, the nitric oxide is further oxidized to yield nitrogen dioxide (NO₂).^[4]^[5] Finally, this nitrogen dioxide is absorbed into water to produce nitric acid (HNO₃).^[4]^[5]

Q2: What is the typical composition of the platinum catalyst used?

Industrially, the catalyst is not pure platinum but rather a platinum-rhodium alloy, typically in the form of a woven or knitted gauze.^[6]^[7] The addition of rhodium, usually around 10%, enhances the catalyst's mechanical strength and reduces the loss of platinum during the high-

temperature reaction.[6][7] Some modern catalyst systems, like ECO-CAT, incorporate palladium to further minimize platinum loss and extend the catalyst's operational lifetime.[8]

Q3: What are the general operating conditions for this process?

The catalytic oxidation of ammonia is a high-temperature process, typically conducted between 800°C and 950°C.[4] Operating pressures can vary significantly, ranging from atmospheric pressure to around 14 atmospheres (atm), depending on the specific plant design (low, medium, or high pressure).[9][10] The ammonia-to-air ratio is also a critical parameter, with a practical ratio often being around 1:10 by volume to ensure an excess of oxygen for complete ammonia conversion.[11]

Troubleshooting Guides

Low Nitric Acid Yield

Q4: My nitric acid yield is consistently lower than expected. What are the potential causes and how can I troubleshoot this?

Low nitric acid yield can stem from several factors throughout the process. Here's a systematic approach to identify and resolve the issue:

- Incomplete Ammonia Conversion:
 - Cause: Insufficient temperature, catalyst deactivation, or an incorrect ammonia-to-air ratio can lead to unreacted ammonia.
 - Troubleshooting:
 - Verify the catalyst bed temperature is within the optimal range of 800-950°C.[4] Low temperatures can reduce reaction rates.[12]
 - Check for signs of catalyst poisoning (see Q6).
 - Ensure the ammonia-to-air ratio is optimized. An excess of oxygen is necessary for complete combustion of ammonia.[11] A white mist of ammonium nitrate and nitrite after the catalyst indicates too high an ammonia concentration.[13]

- Side Reactions:
 - Cause: Undesirable side reactions can produce nitrogen (N_2) or nitrous oxide (N_2O) instead of nitric oxide, reducing the overall yield of nitric acid.[5]
 - Troubleshooting:
 - Optimizing the contact time of the reactant gases with the catalyst is crucial. A very short contact time minimizes the secondary reaction of nitric oxide with ammonia to form nitrogen.[5]
 - Ensure the reaction temperature is sufficiently high, as lower temperatures can favor the formation of N_2 and N_2O .
- Inefficient Absorption of Nitrogen Dioxide:
 - Cause: The absorption of NO_2 in water is a critical step. High temperatures and low pressures in the absorption tower can reduce efficiency.
 - Troubleshooting:
 - Ensure the absorption tower is adequately cooled, as lower temperatures favor the absorption process.[14]
 - In dual-pressure systems, verify that the pressure in the absorption stage is sufficiently high to maximize NO_2 absorption.[15]

Catalyst Deactivation and Platinum Loss

Q5: I'm observing a gradual decrease in process efficiency over time. What could be causing catalyst deactivation?

Catalyst deactivation is a common issue in industrial processes. For the platinum-rhodium catalyst in nitric acid synthesis, the primary causes are:

- Catalyst Poisoning:

- Cause: Certain impurities in the ammonia or air feed can adsorb onto the catalyst surface, blocking active sites and reducing its catalytic activity.
- Troubleshooting:
 - Ensure high purity of the ammonia and air feeds. Filtration systems should be regularly inspected and maintained.
 - Transition metal oxide supports for the platinum catalyst have been shown to inhibit nitrogen poisoning.[16][17]
- Thermal Degradation ("Cauliflowering"):
 - Cause: Under the extreme operating conditions of high temperature and pressure, the catalyst gauze can undergo structural changes, leading to a phenomenon known as "cauliflowering." [5] This physical degradation reduces the effective surface area of the catalyst.
 - Troubleshooting:
 - This is often a long-term degradation mechanism. Regular inspection and eventual replacement of the catalyst gauze are necessary.

Q6: How can I minimize the loss of platinum from the catalyst gauze?

Platinum is a significant operational cost, and minimizing its loss is crucial.

- Catalyst Composition:
 - Solution: The use of platinum-rhodium alloys is standard practice to reduce platinum volatilization.[6][7] Advanced catalyst designs, such as ECO-CAT which includes palladium, are specifically engineered to capture lost platinum within the gauze pack, thereby reducing overall metal loss by up to 50%.[8]
- Operating Conditions:
 - Solution: Higher operating pressures and temperatures can increase the rate of platinum loss.[9][18] Operating at the lower end of the effective temperature and pressure range for

your specific plant design can help mitigate this.

- Recovery Systems:
 - Solution: Downstream of the catalyst gauze, a recovery gauze, often made of palladium or a palladium alloy, can be installed to capture volatilized platinum.[18]

Data Presentation

Table 1: Typical Operating Conditions for Nitric Acid Synthesis

Parameter	Value	Reference(s)
Catalyst Composition	90% Platinum, 10% Rhodium	[6][7]
Operating Temperature	800 - 950 °C	[4]
Operating Pressure	1 - 14 atm	[9][10]
Ammonia in Air	~10% by volume	[11]
Contact Time	Very short (milliseconds)	[5]

Table 2: Troubleshooting Guide for Common Issues

Issue	Potential Cause	Recommended Action	Reference(s)
Low Nitric Acid Yield	Incomplete ammonia conversion	Increase catalyst temperature; check for catalyst poisoning; optimize ammonia-to-air ratio.	[4][12]
Undesirable side reactions	Optimize contact time; ensure sufficiently high reaction temperature.	[5]	
Inefficient NO ₂ absorption	Ensure adequate cooling of the absorption tower; increase pressure in the absorption stage if possible.	[14][15]	
Catalyst Deactivation	Catalyst poisoning	Ensure high purity of feed gases; inspect and maintain filtration systems.	[16][17]
Thermal degradation	Regular inspection and replacement of catalyst gauze.	[5]	
Platinum Loss	Volatilization at high temperatures	Use Pt-Rh or Pt-Rh-Pd alloy catalysts; operate at the lower end of the effective temperature/pressure range.	[6][7][8]

Mechanical loss Ensure proper installation and support of the catalyst gauze.

Install a palladium-based recovery gauze [\[18\]](#) downstream.

Experimental Protocols

Laboratory-Scale Synthesis of Nitric Acid (Illustrative)

This protocol outlines a general procedure for the synthesis of nitric acid in a laboratory setting.

Safety Precautions: This experiment must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated ammonia and nitric acid are corrosive and have toxic fumes.

Materials and Equipment:

- Quartz reaction tube
- Platinum-rhodium gauze catalyst
- Tube furnace
- Gas flow controllers for ammonia and air
- Gas washing bottles (bubblers)
- Ice bath
- pH indicator or titration equipment for analysis

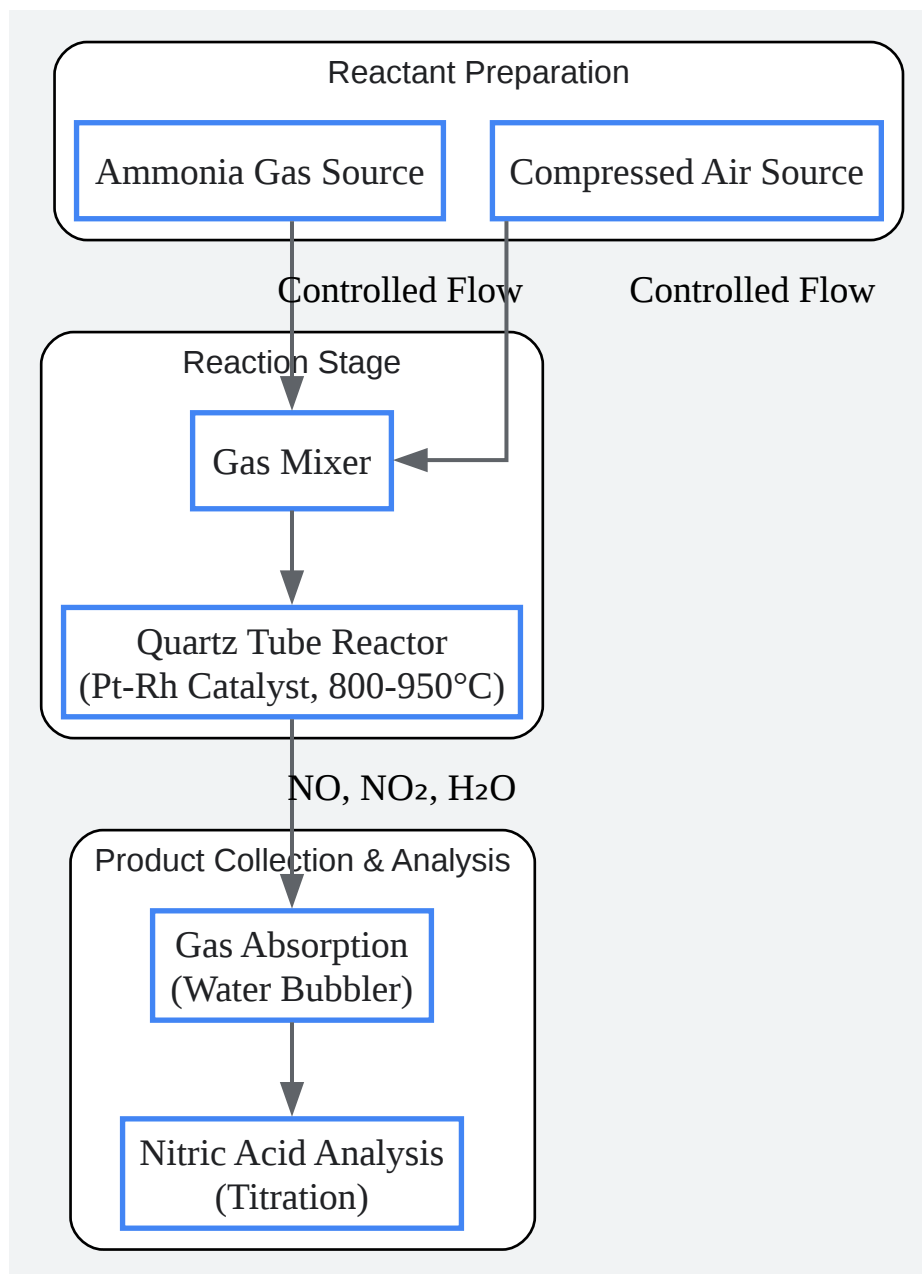
Procedure:

- Catalyst Preparation and Placement:

- A small piece of platinum-rhodium gauze is placed inside the quartz reaction tube. For a new catalyst, it may need to be activated by heating in a stream of air.
- Apparatus Setup:
 - The quartz tube is placed in the tube furnace.
 - The inlet of the quartz tube is connected to the gas lines for ammonia and air, with flow rates controlled by mass flow controllers.
 - The outlet of the quartz tube is connected to a series of two gas washing bottles. The first is empty to act as a trap, and the second contains a known volume of deionized water to absorb the nitrogen dioxide.
 - The second gas washing bottle is placed in an ice bath to improve absorption efficiency.
- Reaction Initiation:
 - A flow of air is initiated through the reaction tube.
 - The furnace is heated to the desired reaction temperature (e.g., 850°C).
 - Once the temperature is stable, the flow of ammonia is started at the desired rate to achieve the target ammonia-to-air ratio.
- Reaction and Product Collection:
 - The ammonia and air mixture passes over the hot catalyst, where the oxidation to nitric oxide occurs.
 - The hot gas mixture leaving the catalyst cools, and the nitric oxide reacts with the excess oxygen to form nitrogen dioxide.
 - The nitrogen dioxide is then bubbled through the water in the gas washing bottle, where it is absorbed to form nitric acid. The formation of a brown gas (NO₂) is a visual indicator of the reaction proceeding.[\[19\]](#)
- Process Monitoring and Shutdown:

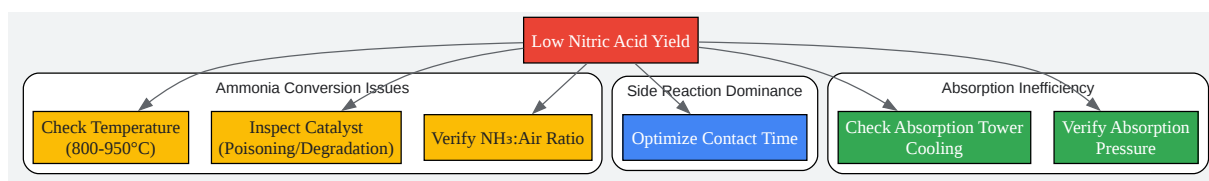
- The reaction is allowed to proceed for a set period.
- To shut down, the ammonia flow is stopped first, while the air flow is maintained to purge the system of any remaining ammonia.
- The furnace is then turned off and allowed to cool down.
- Analysis:
 - The concentration of the nitric acid solution in the gas washing bottle can be determined by titration with a standard solution of a base (e.g., sodium hydroxide).

Visualizations



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Caption: Experimental workflow for laboratory-scale nitric acid synthesis.



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